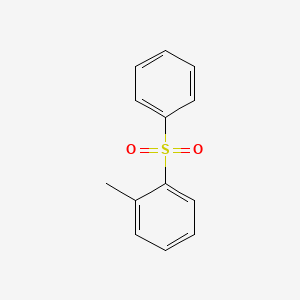![molecular formula C12H14N2O5 B15076224 Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)
Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate is an organic compound with the molecular formula C11H14N2O5 It is a derivative of isophthalic acid and is characterized by the presence of a dimethyl ester group and a methylamino carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
5-Aminoisophthalic acid+Methyl isocyanate→Dimethyl 5-[(methylamino)carbonyl]aminoisophthalate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 5-aminoisophthalate: Similar in structure but lacks the methylamino carbonyl group.
Dimethyl 5-{[(1,3-benzodioxol-5-ylcarbonyl)amino]isophthalate}: Contains a benzodioxole group instead of a methylamino carbonyl group.
Uniqueness
Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C12H14N2O5 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
dimethyl 5-(methylcarbamoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-13-12(17)14-9-5-7(10(15)18-2)4-8(6-9)11(16)19-3/h4-6H,1-3H3,(H2,13,14,17) |
Clave InChI |
HRSDGEOMISYTSZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



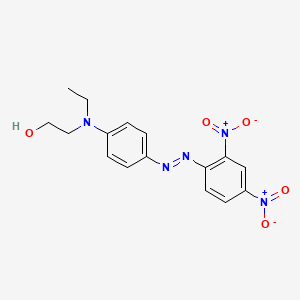
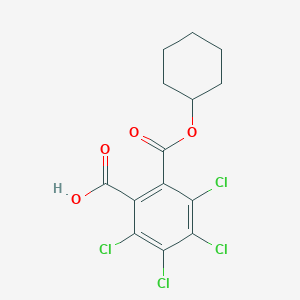
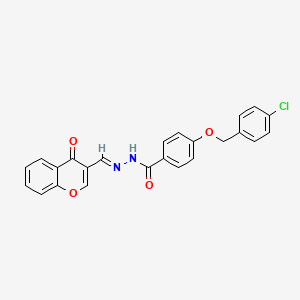
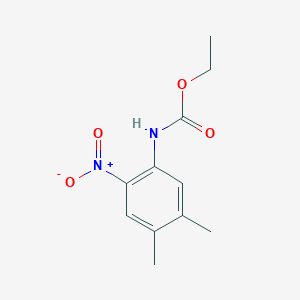
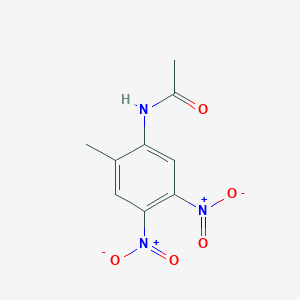
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)

![1,5-Diazabicyclo[4.4.0]dec-5-en-10-one](/img/structure/B15076195.png)
![Benzenesulfonic acid, 4-[(4-hydroxy-3,5-dimethylphenyl)azo]-](/img/structure/B15076203.png)
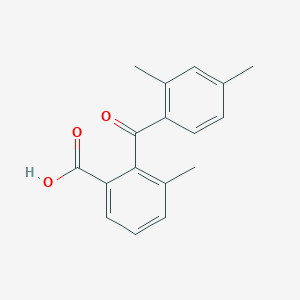
![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
